

Zidebactam cross-resistance with other β-lactamase inhibitors

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Compound of Interest		
Compound Name:	Zidebactam	
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Technical Support Center: Zidebactam and Cross-Resistance

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding **Zidebactam** and its potential for cross-resistance with other β-lactamase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Zidebactam**?

Zidebactam exhibits a dual mechanism of action. It is a diazabicyclooctane (DBO) that not only inhibits Ambler class A and C β -lactamases but also functions as a β -lactam enhancer.[1][2] This enhancer effect is due to its high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, which leads to a potent bactericidal effect, particularly when combined with a β -lactam that targets other PBPs, such as cefepime (which primarily targets PBP3).[3][4]

Q2: What are the known mechanisms of resistance to **Zidebactam**?

Resistance to **Zidebactam** is primarily associated with mutations in its direct target, PBP2.[5][6] When used in combination with cefepime (as WCK 5222), the development of high-level resistance often requires multiple mutations in genes encoding for both PBP2 and PBP3, and may also involve efflux pump overexpression (e.g., MexAB-OprM).[5][6] Notably, the

Troubleshooting & Optimization





development of resistance to the cefepime/**zidebactam** combination has been shown to be lower than for the individual components and can be associated with a significant fitness cost to the bacteria.[5][6]

Q3: Is there evidence of cross-resistance between **Zidebactam** and other β -lactamase inhibitors like avibactam, relebactam, or vaborbactam?

The potential for cross-resistance is complex and depends on the underlying resistance mechanism.

- Different Primary Targets: **Zidebactam**'s potent PBP2 binding provides a mechanism of action that is distinct from inhibitors like avibactam, relebactam, and vaborbactam, whose primary role is the inhibition of β-lactamases.[7][8]
- β-Lactamase-Mediated Resistance: For β-lactamases that are inhibited by both Zidebactam and other DBOs (e.g., certain class A and C enzymes), mutations in the β-lactamase gene that affect inhibitor binding could potentially lead to cross-resistance.[7][8] However,
 Zidebactam's efficacy is not solely reliant on β-lactamase inhibition.
- Activity against Metallo-β-Lactamases (MBLs): Zidebactam, similar to avibactam, relebactam, and vaborbactam, does not inhibit class B MBLs.[7][9][10] Therefore, resistance conferred by MBLs would be expected across all these inhibitors. However, the combination of cefepime/zidebactam has shown efficacy against MBL-producing organisms due to the β-lactam enhancer mechanism, which bypasses the need for MBL inhibition.[9][11]
- Activity against OXA-type Carbapenemases: Zidebactam is not a potent inhibitor of class D (OXA-type) β-lactamases.[12] Avibactam has activity against some OXA enzymes, like OXA-48, while relebactam and vaborbactam have limited to no activity.[7] Therefore, cross-resistance is less of a concern for OXA-mediated resistance, as the inhibitors have different activity profiles.
- Efflux Pumps and Porin Loss: Overexpression of efflux pumps or loss of porins can contribute to resistance to multiple β-lactam/β-lactamase inhibitor combinations.[7][13] The extent of cross-resistance would depend on whether the different drug combinations are substrates for the same efflux pumps and require the same porins for entry.



Q4: My bacterial isolate is resistant to a combination with another DBO inhibitor (e.g., ceftazidime-avibactam). Will it also be resistant to a **Zidebactam** combination?

Not necessarily. Resistance to ceftazidime-avibactam is often due to mutations in the KPC enzyme that prevent avibactam binding.[8] Since **Zidebactam** has the additional mechanism of PBP2 binding, it may retain activity. For instance, the synergy between sulbactam and **zidebactam** appears to be independent of the β-lactamase expressed and has shown activity against isolates resistant to the sulbactam/avibactam combination.[12] However, if the resistance mechanism is one that affects both drugs (e.g., an MBL or significant efflux), then cross-resistance is possible.

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentrations (MICs) of Cefepime/**Zidebactam** are observed for Pseudomonas aeruginosa isolates.

- Possible Cause 1: PBP2 Mutations. Resistance to zidebactam is primarily driven by mutations in PBP2.[5][14]
 - Troubleshooting Step: Sequence the pbpA gene (encoding PBP2) to identify potential mutations.
- Possible Cause 2: Multiple Mutations. High-level resistance to the combination often requires mutations in both PBP2 and PBP3, and potentially in efflux pump regulators.[5][6]
 - Troubleshooting Step: Perform whole-genome sequencing to identify concurrent mutations in pbpA, pbpC (encoding PBP3), and genes related to efflux systems like MexAB-OprM.
- Possible Cause 3: Experimental Artifact. Inconsistent inoculum size or media variations can affect MIC results.
 - Troubleshooting Step: Repeat the MIC determination using standardized CLSI methodology, ensuring proper inoculum density and quality control with reference strains.

Problem 2: An isolate producing a known β -lactamase is resistant to Cefepime/**Zidebactam**.



- Possible Cause 1: The β-lactamase is not inhibited by Zidebactam. Zidebactam does not inhibit Class B (MBLs) or Class D (OXA-type) β-lactamases.[9][10][12]
 - Troubleshooting Step: Genotypically characterize the β-lactamase to confirm its class. If it
 is an MBL or OXA-type enzyme, the resistance is expected. However, the PBP2-binding
 activity of zidebactam may still provide some level of synergy.
- Possible Cause 2: High-level expression of an inhibited β-lactamase. Very high levels of Class A or C β-lactamase production could potentially overcome the inhibitory effect of zidebactam.
 - Troubleshooting Step: Quantify the expression of the β -lactamase gene using RT-qPCR.
- Possible Cause 3: Concurrent resistance mechanisms. The isolate may possess other resistance mechanisms in addition to the β-lactamase, such as PBP2 mutations or porin loss.
 - Troubleshooting Step: Investigate other potential resistance mechanisms as described in Problem 1.

Data Summary

Table 1: In Vitro Activity of Cefepime/**Zidebactam** (WCK 5222) against Resistant Enterobacteriaceae.



Bacterial Species	Resistance Mechanism	Cefepime MIC (mg/L)	Cefepime/Zi debactam MIC (mg/L)	Fold Decrease in MIC	Reference
E. coli & K. pneumoniae	Metallo-β- Lactamase (MBL)	4 - 256	0.125 - 2	~128	[1][2]
Enterobacteri aceae	AmpC, ESBL, KPC, OXA- 48-like	N/A	Inhibited at 1+1 mg/L	N/A	[15]
MBL- producing Enterobacteri aceae	Metallo-β- Lactamase (MBL)	N/A	Inhibited 29 of 35 isolates	N/A	[15]

Table 2: Comparative Activity of **Zidebactam** and Other Inhibitors.

Inhibitor	Class A (e.g., KPC) Inhibition	Class B (e.g., NDM, VIM) Inhibition	Class C (e.g., AmpC) Inhibition	Class D (e.g., OXA-48) Inhibition	PBP2 Binding	Referenc e
Zidebacta m	Yes	No	Yes	No	Yes	[1][12]
Avibactam	Yes	No	Yes	Yes (OXA- 48)	No	[7]
Relebacta m	Yes	No	Yes	Limited	No	[7]
Vaborbacta m	Yes (especially KPC)	No	Yes	No	No	[7]



Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial isolates, control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853), Zidebactam, and partner β-lactam.

Procedure:

- Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the microtiter plates. For combinations, a fixed concentration of the inhibitor can be used, or a checkerboard titration can be performed.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate the microtiter plates with the bacterial suspension.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
- 2. Whole-Genome Sequencing (WGS) for Resistance Mechanism Identification:

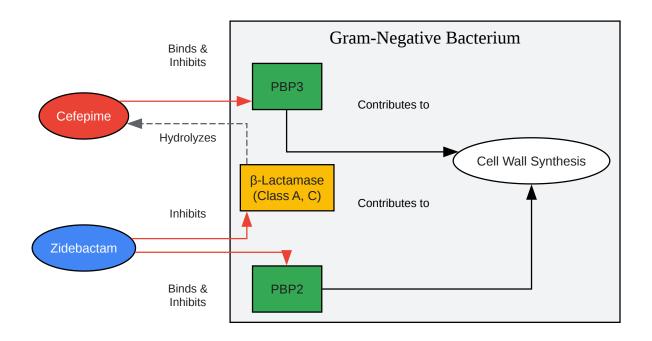
Procedure:

- Extract high-quality genomic DNA from the bacterial isolate.
- Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep).
- Sequence the library on a platform such as an Illumina MiSeq or NextSeq.
- Perform quality control on the raw sequencing reads.



- Assemble the genome de novo or map the reads to a reference genome.
- Annotate the genome and use bioinformatics tools to identify resistance genes, mutations in target genes (e.g., pbpA), and other relevant genetic features.

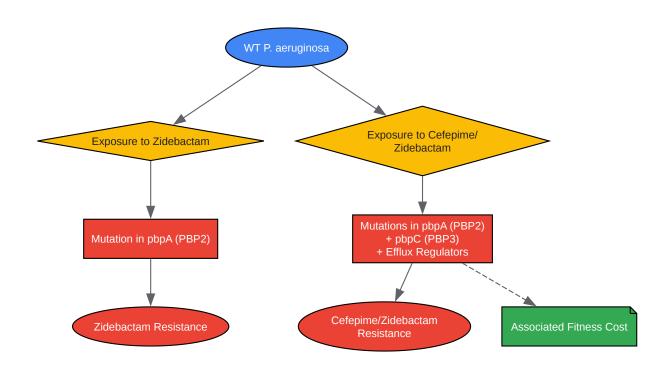
Visualizations



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Caption: Dual mechanism of action of Cefepime/Zidebactam.

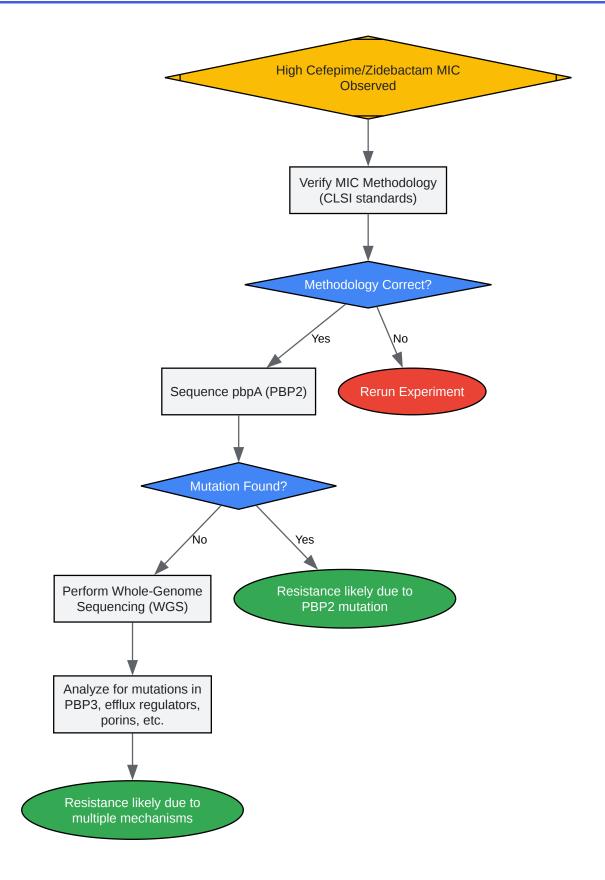




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Caption: Evolutionary pathway to **Zidebactam** resistance.





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Caption: Troubleshooting high Cefepime/Zidebactam MICs.



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